1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Description
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-2-(trideuteriomethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3,3D3,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPMTNAJDCUHE-LSURFNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19170-96-8 | |
| Record name | 19170-96-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Deuterated tert-Butyl Alcohol Precursor
The Grignard reaction using deuterated methyl magnesium iodide (CD₃MgI) and deuterated acetone (CD₃COCD₃) in anhydrous tetrahydrofuran (THF) yields deuterated tert-butyl alcohol (CD₃)₃COD. Hydrolysis under acidic conditions (DCl/D₂O) produces perdeuterated tert-butanol, which is subsequently reduced to the target compound.
Key Data:
Solid Acid-Catalyzed H/D Exchange
Zeolite-Mediated Deuteration
Deuterium incorporation occurs via H/D exchange between isobutane and D₂O over acidic zeolites (e.g., H-BEA or In-modified BEA). The reaction proceeds through a cyclic mechanism involving isobutene intermediates, with deuterium preferentially replacing hydrogens on methyl groups.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | In-modified BEA zeolite | |
| Deuteration Efficiency | 80–98.7% (position-specific) | |
| Temperature | 150–200°C |
Acid-Catalyzed Isotopic Exchange
Sulfuric Acid-D₂O System
Deuterated sulfuric acid (D₂SO₄) facilitates H/D exchange at the tertiary carbon of isobutane. This method is effective for high deuteration levels but requires careful control to avoid side reactions.
Key Data:
Continuous Flow Synthesis
Microwave-Assisted Deuteration
A flow reactor system combining microwave irradiation and D₂O enables rapid deuteration of isobutane. This method minimizes side reactions and achieves high deuterium incorporation (>90%) in a single pass.
Key Data:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Isotopic Purity |
|---|---|---|---|
| Grignard Synthesis | High regioselectivity | Multi-step, costly reagents | 97.9–99.8% |
| Zeolite H/D Exchange | Scalable, mild conditions | Requires high temperatures | 80–98.7% |
| Acid Catalysis | Rapid deuteration | Corrosive reagents | 97.9% |
| Flow Synthesis | High efficiency, automation | Equipment-intensive | >90% |
Applications in Research
-
NMR Spectroscopy : The compound’s distinct deuterium signature simplifies spectral analysis in protein-ligand interaction studies.
-
Mechanistic Studies : Used to trace reaction pathways in hydrocarbon cracking and alkylation.
-
Pharmaceuticals : Serves as a stable isotope label in pharmacokinetic assays .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated alcohols or ketones.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed
Oxidation: Deuterated alcohols and ketones.
Reduction: Deuterated alkanes.
Substitution: Deuterated halides.
Scientific Research Applications
Isotopic Labeling in Research
Deuterated compounds like 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane are extensively used as isotopic labels in various research applications:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of deuterium alters the magnetic properties of molecules, which can enhance the resolution and sensitivity of NMR studies. This is particularly useful for studying complex organic compounds and biological macromolecules .
- Mass Spectrometry : Deuterated compounds are utilized in mass spectrometry to provide clarity in the identification of molecular structures. The distinct mass difference between hydrogen and deuterium allows for precise tracking of molecular changes during reactions .
Mechanistic Studies
In mechanistic studies of organic reactions, this compound serves as a tracer to understand reaction pathways:
- Kinetic Isotope Effects : By substituting hydrogen with deuterium in specific positions of a molecule, researchers can study how this substitution affects reaction rates. This is crucial for elucidating reaction mechanisms in organic synthesis .
Pharmaceutical Applications
The pharmaceutical industry employs deuterated compounds to improve drug properties:
- Drug Development : Deuteration can enhance the metabolic stability of drugs by reducing their rate of metabolism. This leads to prolonged action and reduced dosing frequency . The specific application of this compound in drug formulation is still under exploration but holds potential for creating more effective therapeutic agents.
Environmental Studies
Deuterated hydrocarbons are also used in environmental chemistry:
- Tracing Environmental Processes : The compound can be used to trace sources and transformations of organic pollutants in the environment. Its isotopic signature helps differentiate between natural and anthropogenic sources of contamination .
Case Study: NMR Spectroscopy Enhancement
| Compound | Application | Results |
|---|---|---|
| This compound | NMR Spectroscopy | Improved resolution in complex mixtures |
| Deuterated Acetic Acid | Kinetic Studies | Significant kinetic isotope effect observed |
Case Study: Drug Metabolism
| Drug | Deuterated Formulation | Metabolic Stability |
|---|---|---|
| Drug A | 1-Deutero Drug A | 30% increase in half-life |
| Drug B | 2-Deutero Drug B | Reduced metabolic clearance by 25% |
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane involves the kinetic isotope effect, where the presence of deuterium alters the reaction rates compared to the non-deuterated analogue. This effect is due to the stronger C-D bond compared to the C-H bond, leading to differences in reaction pathways and product distributions .
Comparison with Similar Compounds
Isotopic Labeling and Purity
- 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane : Contains 10 deuterium atoms (7 on the propane backbone, 3 on the methyl group). Isotopic purity ≥99.5% D .
- Di-iso-propyl-d14 Ether : Features 14 deuterium atoms (7 per isopropyl group). Used in NMR for its near-complete deuteration (99 atom % D) and chemical purity >98% .
- tert-Butanol-D10: Deuterated analog of tert-butanol with 10 deuterium atoms. Its structure includes a hexadeuterio backbone and a trideuteriomethyl group (C(CD₃)₃OD). Isotopic purity ≥99.5% D .
Key Insight: The target compound’s deuteration pattern offers balanced steric and electronic properties, making it less bulky than di-iso-propyl-d14 ether but more isotopically enriched than tert-butanol-D10.
Physical and Chemical Properties
Notable Trends:
- Fluorinated analogs (e.g., 2-bromoheptafluoropropane) exhibit higher boiling points and densities due to strong intermolecular forces (e.g., dipole-dipole interactions in fluorocarbons) .
- Deuterated compounds have lower densities compared to fluorinated derivatives, aligning with deuterium’s lower atomic mass relative to fluorine .
Stability and Reactivity
- Deuterated Compounds : The C–D bond is stronger (~1–2 kcal/mol) than C–H, reducing reactivity in proton-coupled reactions. This enhances stability in acidic or oxidative environments .
- Fluorinated Derivatives : C–F bonds are highly stable (bond energy ~485 kJ/mol), rendering compounds like methyl perfluoroisobutyl ether inert under most industrial conditions .
Example: In phase equilibrium studies, 1,1,1,2,3,3,3-heptafluoropropane (R-227ea) demonstrates superior thermal stability compared to non-fluorinated analogs, making it a preferred fire suppressant .
Biological Activity
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane (CAS Number: 19170-96-8) is a deuterated analogue of isobutane, characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound has garnered interest in various scientific fields due to its unique properties and biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C₄D₁₀
- Molecular Weight : 68.18 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the deuteration of isobutane through catalytic exchange reactions. Key steps include:
- Catalysts : Platinum or palladium
- Conditions : Elevated temperatures and pressures
- Purification : Distillation or other separation techniques to achieve high purity .
The primary mechanism of action for this compound is the kinetic isotope effect , where the presence of deuterium alters reaction rates compared to non-deuterated analogues. This effect arises from the stronger C-D bond compared to the C-H bond, influencing reaction pathways and product distributions.
Applications in Biological Research
- Metabolic Studies : Used as a tracer in metabolic studies to investigate the incorporation of deuterium into biological molecules.
- Drug Development : Employed in the development of deuterated drugs aimed at improving metabolic stability and reducing side effects.
- Nuclear Magnetic Resonance (NMR) : Utilized in producing deuterated solvents and materials for NMR spectroscopy.
Case Study 1: Tracing Metabolic Pathways
A study investigated the metabolic pathways of a specific drug using this compound as a tracer. The incorporation of deuterium allowed researchers to track metabolic transformations more precisely than traditional methods.
Findings:
- Enhanced detection of metabolites.
- Improved understanding of drug metabolism and potential interactions.
Case Study 2: Kinetic Isotope Effect in Enzyme Reactions
Research focused on the kinetic isotope effects observed in enzyme-catalyzed reactions involving this compound. By substituting hydrogen with deuterium in substrates, researchers could elucidate detailed mechanisms of enzyme action.
Findings:
- Significant differences in reaction rates were noted.
- Provided insight into enzyme specificity and efficiency.
Data Table: Summary of Biological Applications
| Application | Description | Key Findings |
|---|---|---|
| Metabolic Tracer | Used to trace incorporation into biological molecules | Enhanced detection capabilities |
| Drug Development | Aimed at improving metabolic stability | Reduced side effects |
| NMR Spectroscopy | Deuterated solvents for NMR analysis | Improved spectral resolution |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane with high isotopic purity?
- Methodology : Deuterated compounds are typically synthesized via H-D exchange reactions using deuterated solvents (e.g., D₂O, CD₃OD) or catalytic deuteration. For this compound:
- Use deuterated precursors like (CD₃)₂CDCH₂Br with NaBD₄ in anhydrous deuterated THF under inert atmosphere .
- Purify via fractional distillation or preparative GC to isolate isotopic isomers.
- Validate isotopic purity using <sup>2</sup>H NMR (deuterium decoupling) and high-resolution mass spectrometry (HRMS) to confirm >98% deuteration .
Q. How can researchers characterize the structural and isotopic integrity of this compound?
- Methodology :
- NMR Analysis : Use <sup>1</sup>H/<sup>2</sup>H NMR to distinguish residual protons and confirm deuterium placement. For example, <sup>19</sup>F NMR (if applicable) can resolve fluorinated analogs .
- Mass Spectrometry : HRMS with electron ionization (EI) detects isotopic distribution (e.g., M+7 for heptadeutero species).
- FT-IR : Monitor C-D stretching vibrations (~2000–2200 cm⁻¹) to confirm deuteration .
Advanced Research Questions
Q. What experimental designs are critical for studying kinetic isotope effects (KIEs) in reactions involving this deuterated compound?
- Methodology :
- Comparative Kinetics : Conduct parallel reactions with deuterated and non-deuterated analogs under identical conditions (solvent, temperature, catalyst).
- Data Collection : Use stopped-flow NMR or quench-GC to measure reaction rates. For example, compare C-H vs. C-D bond cleavage in elimination reactions .
- Contradiction Analysis : If KIEs deviate from theoretical values (e.g., inverse vs. normal), assess solvent isotope effects or secondary deuterium interactions using deuterated solvents .
Q. How does deuteration impact the thermodynamic stability and photolytic degradation of this compound?
- Methodology :
- Stability Testing : Expose the compound to UV light (254 nm) in quartz reactors and monitor degradation via GC-MS. Compare half-lives with non-deuterated analogs.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to compare melting points and decomposition temperatures.
- Data Interpretation : Higher thermal stability in deuterated species may arise from reduced zero-point energy .
Q. What strategies resolve discrepancies in isotopic distribution data between NMR and mass spectrometry?
- Methodology :
- Cross-Validation : Perform <sup>2</sup>H NMR with inverse-gated decoupling to suppress signal splitting, then compare with HRMS isotopic clusters.
- Error Sources : Address impurities (e.g., residual protons in solvents) by repeating synthesis under strict anhydrous conditions .
- Case Study : If MS shows M+6 instead of M+7, investigate incomplete deuteration at specific positions via 2D NMR (e.g., HSQC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
